N-(3-Cyclopropoxy-2-formylphenyl)methanesulfonamide
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Overview
Description
N-(3-Cyclopropoxy-2-formylphenyl)methanesulfonamide: is an organic compound with the molecular formula C11H13NO4S and a molecular weight of 255.293 g/mol . This compound is characterized by the presence of a cyclopropoxy group, a formyl group, and a methanesulfonamide group attached to a benzene ring. It is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(3-Cyclopropoxy-2-formylphenyl)methanesulfonamide typically involves the reaction of 3-cyclopropoxybenzaldehyde with methanesulfonamide under specific conditions. The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product .
Industrial Production Methods: Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the final product with the desired specifications .
Chemical Reactions Analysis
Types of Reactions: N-(3-Cyclopropoxy-2-formylphenyl)methanesulfonamide can undergo various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid.
Reduction: The formyl group can be reduced to an alcohol.
Substitution: The methanesulfonamide group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically employed.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products Formed:
Oxidation: Formation of N-(3-Cyclopropoxy-2-carboxyphenyl)methanesulfonamide.
Reduction: Formation of N-(3-Cyclopropoxy-2-hydroxyphenyl)methanesulfonamide.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
N-(3-Cyclopropoxy-2-formylphenyl)methanesulfonamide has a wide range of applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-(3-Cyclopropoxy-2-formylphenyl)methanesulfonamide involves its interaction with specific molecular targets and pathways. The compound can form covalent bonds with nucleophilic sites on proteins or enzymes, leading to modulation of their activity. This interaction can result in various biological effects, depending on the target and the context of the study .
Comparison with Similar Compounds
N-(3-Formylphenyl)methanesulfonamide: Similar structure but lacks the cyclopropoxy group.
N-(3-Methoxy-2-formylphenyl)methanesulfonamide: Contains a methoxy group instead of a cyclopropoxy group.
Uniqueness: N-(3-Cyclopropoxy-2-formylphenyl)methanesulfonamide is unique due to the presence of the cyclopropoxy group, which can impart distinct chemical and biological properties compared to its analogs. This uniqueness makes it a valuable compound for specific research applications where the cyclopropoxy group plays a crucial role .
Properties
Molecular Formula |
C11H13NO4S |
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Molecular Weight |
255.29 g/mol |
IUPAC Name |
N-(3-cyclopropyloxy-2-formylphenyl)methanesulfonamide |
InChI |
InChI=1S/C11H13NO4S/c1-17(14,15)12-10-3-2-4-11(9(10)7-13)16-8-5-6-8/h2-4,7-8,12H,5-6H2,1H3 |
InChI Key |
VBMSSTODAWCXKV-UHFFFAOYSA-N |
Canonical SMILES |
CS(=O)(=O)NC1=C(C(=CC=C1)OC2CC2)C=O |
Origin of Product |
United States |
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